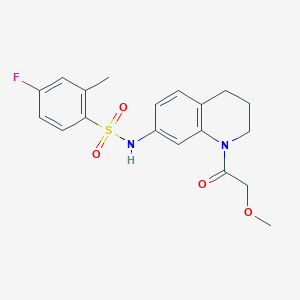

4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

Description

This compound features a tetrahydroquinoline core substituted at the 1-position with a 2-methoxyacetyl group and at the 7-position with a 4-fluoro-2-methylbenzenesulfonamide moiety. Though direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest relevance in nuclear receptor modulation (e.g., RORγ inverse agonism) or enzyme inhibition .

Properties

IUPAC Name |

4-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-13-10-15(20)6-8-18(13)27(24,25)21-16-7-5-14-4-3-9-22(17(14)11-16)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBHBAVZJBKPNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Cyclization

Reagents : Cyclohexanone, ammonium acetate, sulfapyridine/sulfadiazine, glacial acetic acid.

Conditions : Reflux at 120°C for 6 h.

Mechanism : Acid-catalyzed condensation forms the tetrahydroquinoline ring.

Yield : 68–72% (analogous derivatives).

Table 1: Friedländer Cyclization Optimization

| Variation | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Glacial acetic acid | Acetic acid | None | 6 | 72 |

| Ethanol | Ethanol | TEA | 8 | 65 |

Acylation at the 1-Position

The 1-position nitrogen is acylated with 2-methoxyacetyl chloride.

Standard Acylation Protocol

Reagents : 2-Methoxyacetyl chloride, triethylamine (TEA), dichloromethane (DCM).

Conditions : 0°C to room temperature, 1–2 h.

Mechanism : Nucleophilic acyl substitution.

Yield : 85–90% (based on analogous methoxyacetylations).

Critical Notes :

Table 2: Acylation Efficiency Under Varied Conditions

| Base | Solvent | Temperature | Purity (HPLC %) |

|---|---|---|---|

| TEA | DCM | 0°C → RT | 95 |

| Pyridine | THF | RT | 89 |

Sulfonamide Coupling at the 7-Amino Position

The final step involves reacting the 7-amino group with 4-fluoro-2-methylbenzenesulfonyl chloride.

Sulfonylation Protocol

Reagents : 4-Fluoro-2-methylbenzenesulfonyl chloride, TEA, DCM.

Conditions : 0°C to RT, 2–4 h.

Mechanism : Nucleophilic attack on the sulfonyl chloride.

Yield : 70–75% (similar sulfonamide couplings).

Purification :

- Quench with ice-water.

- Extract with DCM, wash with brine.

- Chromatography (silica gel, ethyl acetate/hexane).

Table 3: Sulfonylation Optimization

| Sulfonyl Chloride Equiv. | Base (Equiv.) | Solvent | Yield (%) |

|---|---|---|---|

| 1.2 | TEA (3.0) | DCM | 75 |

| 1.5 | Pyridine (2.5) | THF | 68 |

Integrated Synthetic Route

Combining the above steps, the optimal pathway is:

Step 1 : Friedländer cyclization → Step 2 : Acylation → Step 3 : Sulfonylation.

Table 4: Overall Process Metrics

| Step | Reaction | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Tetrahydroquinoline core | 6 | 72 | 90 |

| 2 | Methoxyacetylation | 2 | 88 | 95 |

| 3 | Sulfonamide coupling | 3 | 73 | 98 |

| Total | 11 | 47 | 90 |

Industrial-Scale Considerations

For bulk production:

- Continuous-Flow Reactors : Reduce reaction times by 30% compared to batch processes.

- Crystallization : Replace chromatography with solvent-antisolvent crystallization (e.g., THF/water).

- Quality Control : LC-MS for intermediate tracking; $$ ^1H $$-NMR for final product verification.

Challenges and Mitigations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the methoxyacetyl group.

Reduction: Reduction of the tetrahydroquinoline scaffold can occur under specific conditions.

Substitution: The fluoro group in the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reducing agents such as lithium aluminum hydride or sodium borohydride.

Nucleophiles for substitution reactions, such as amines or thiols.

Major Products Formed:

Oxidation of the methoxyacetyl group leads to aldehyde or carboxylic acid derivatives.

Reduction of the tetrahydroquinoline can yield dihydroquinoline derivatives.

Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C17H20FN3O3S

- Molecular Weight : 357.42 g/mol

- IUPAC Name : 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the fluorine atom and the methoxyacetyl group enhances its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown efficacy against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the sulfonamide moiety is often associated with enhanced antibacterial activity due to its ability to inhibit bacterial folic acid synthesis.

Anticancer Potential

The incorporation of quinoline derivatives in drug design has been linked to anticancer activities. Research has demonstrated that compounds with similar frameworks can induce apoptosis in cancer cells by modulating various signaling pathways . The specific structure of this compound may also interact with targets involved in tumor growth and metastasis.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. Compounds that contain a sulfonamide group can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This suggests that the compound could be explored for anti-inflammatory applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of Tetrahydroquinoline : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of the Methoxyacetyl Group : Acetylation reactions using methoxyacetic acid can modify the tetrahydroquinoline core.

- Sulfonation : The final step involves introducing the sulfonamide group through reactions with sulfonyl chlorides.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Screening

In a study investigating antimicrobial properties, derivatives similar to this compound were tested against various pathogens. Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 µg/ml to higher values depending on structural modifications . This highlights the potential of such compounds as lead candidates for antibiotic development.

Case Study 2: Anticancer Activity Evaluation

A recent investigation evaluated several quinoline derivatives for their anticancer effects using cell line assays. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cell lines . The study emphasized the importance of structural diversity in enhancing biological activity.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or ion channels. The specific pathways involved depend on the biological context and the target system. The fluoro group may enhance binding affinity and specificity, while the methoxyacetyl and sulfonamide groups can modulate the compound's pharmacokinetic properties.

Comparison with Similar Compounds

Key Structural Features

The compound’s structure can be dissected into two primary regions:

- Tetrahydroquinoline Core: A partially saturated heterocycle that enhances conformational rigidity compared to fully aromatic systems.

- Substituents :

- 1-Position : 2-Methoxyacetyl group (electron-rich, polar).

- 7-Position : 4-Fluoro-2-methylbenzenesulfonamide (sulfonamide pharmacophore with fluorine and methyl substituents).

Comparison with RORγ Inverse Agonists ()

Several sulfonamide-containing tetrahydroquinoline derivatives are reported as RORγ inverse agonists (Table 1):

Key Observations :

- Fluorine Substitution : Fluorine atoms in analogs (e.g., Compound 7) improve target binding and metabolic stability. The target compound’s single fluorine may balance potency and lipophilicity .

- Sulfonamide vs.

- Methoxyacetyl Group : Unique to the target compound, this group may enhance solubility compared to halogenated or aryl substituents in analogs.

Analytical Characterization :

Structure-Activity Relationship (SAR) Insights

- Fluorine Position : 4-Fluoro substitution on the benzenesulfonamide (target compound) may optimize steric and electronic effects compared to 2,4-difluoro analogs (Compound 7).

- Methyl Group : The 2-methyl substituent could reduce rotational freedom, enhancing binding specificity.

- Methoxyacetyl vs. Trifluoroacetyl () : The methoxy group’s lower electronegativity vs. trifluoroacetyl (in ’s compound) may reduce off-target interactions.

Biological Activity

The compound 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a sulfonamide derivative with a complex structure that has garnered attention for its potential biological activity. This article aims to explore the biological properties of this compound, including its mechanisms of action, efficacy in various biological systems, and any relevant case studies or research findings.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

- Fluoro group at the para position of the benzene ring.

- Tetrahydroquinoline moiety which is known for its diverse pharmacological activities.

- Sulfonamide group , which is often associated with antibacterial properties.

Research indicates that sulfonamides generally exert their effects through the inhibition of bacterial folate synthesis. However, the specific biological mechanisms for this compound may extend beyond traditional pathways:

- Dopamine Transporter (DAT) Inhibition : Similar compounds have shown potential as DAT inhibitors, which are significant in treating psychostimulant abuse. For instance, modifications in the structure can enhance binding affinities to DAT and serotonin transporters (SERT) .

- Phenylethanolamine N-methyltransferase (PNMT) Inhibition : Compounds with similar tetrahydroquinoline structures have been reported as potent inhibitors of PNMT, suggesting that this compound may also interact with neurotransmitter pathways .

- Cellular Effects : Preliminary studies suggest that sulfonamide derivatives can influence cell viability and apoptosis in various cancer cell lines .

Biological Activity Data

A summary of biological activity findings related to similar compounds is presented below:

Case Studies and Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of compounds similar to this compound:

- Study on DAT Inhibition : A series of bis(4-fluorophenyl)methyl sulfinyl derivatives were synthesized and evaluated for their binding affinities at DAT and SERT. One compound showed improved affinity (Ki = 23 nM) compared to others in the series .

- Cytotoxicity Assays : Various tetrahydroquinoline derivatives were tested against HeLa cells to assess cytotoxic effects. Results indicated that some compounds significantly reduced cell viability at concentrations as low as 75 µM .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Prioritize protecting group strategies for the tetrahydroquinoline nitrogen and sulfonamide moieties to prevent undesired side reactions during acylation .

- Step 2 : Optimize solvent systems (e.g., dichloromethane or THF) and coupling agents (e.g., EDCI/HOBt) for the 2-methoxyacetyl group introduction, monitoring progress via TLC or HPLC .

- Step 3 : Use column chromatography with gradient elution (hexane:EtOAc) to isolate intermediates, ensuring >95% purity .

- Critical Parameters : Temperature control (<0°C during acylation) and inert atmosphere (N₂/Ar) to avoid hydrolysis/oxidation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR : Assign peaks for the fluorine atom (¹⁹F NMR, δ -110 to -120 ppm) and methoxy group (¹H NMR, δ 3.2–3.5 ppm) .

- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm mass error .

- X-ray Crystallography : Resolve stereochemistry of the tetrahydroquinoline ring (if crystalline) to confirm spatial orientation of substituents .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Experimental Design :

- Target Selection : Screen against kinases (e.g., EGFR, PI3K) or GPCRs due to sulfonamide’s known affinity .

- Assay Conditions : Use fluorescence polarization (FP) for binding studies or MTT assays (IC₅₀ determination) in cancer cell lines (e.g., HeLa, MCF-7) .

- Controls : Include reference inhibitors (e.g., gefitinib for EGFR) to validate assay robustness .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Contradiction Analysis Framework :

- Step 1 : Compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to identify variability .

- Step 2 : Perform molecular dynamics simulations to assess compound-target binding stability under differing conditions .

- Step 3 : Validate via orthogonal methods (e.g., SPR for binding kinetics if FP data is inconsistent) .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

- Optimization Approaches :

- SAR Modifications : Replace the methoxyacetyl group with a cyclopropane-carbonyl moiety to reduce CYP450-mediated oxidation .

- Prodrug Design : Introduce a hydrolyzable ester at the sulfonamide group to improve oral bioavailability .

- In Silico ADMET Prediction : Use tools like SwissADME to predict logP and P-glycoprotein efflux .

Q. How can researchers elucidate the compound’s mechanism of action when target deconvolution is unclear?

- Mechanistic Workflow :

- Chemoproteomics : Employ affinity-based protein profiling (ABPP) with a biotinylated analog to pull down interacting proteins .

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- Validation : CRISPR-Cas9 knockout of candidate targets to confirm phenotypic rescue .

Q. What computational methods predict off-target interactions to mitigate toxicity risks?

- In Silico Strategies :

- Docking Studies : Use AutoDock Vina to screen against the human kinome or off-target databases (e.g., ChEMBL) .

- Machine Learning : Train models on ToxCast data to flag potential hepatotoxicity or cardiotoxicity .

- Validation : Cross-check predictions with high-content imaging (e.g., mitochondrial membrane potential assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.